molecular formula C21H24N2O B11075606 2-(1-adamantyl)-N-quinolin-6-ylacetamide

2-(1-adamantyl)-N-quinolin-6-ylacetamide

Cat. No.: B11075606
M. Wt: 320.4 g/mol
InChI Key: CFYKDIPZHQXIJJ-UHFFFAOYSA-N
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Description

2-(1-Adamantyl)-N-quinolin-6-ylacetamide is a synthetic organic compound characterized by a rigid adamantane core linked to a quinolin-6-yl moiety via an acetamide bridge. Adamantane derivatives are renowned for their structural stability, lipophilicity, and ability to penetrate biological membranes, making them valuable in drug design for neurological disorders, antiviral therapies, and metabolic diseases . Its synthesis typically involves coupling 1-adamantyl bromomethyl ketone with quinolin-6-amine derivatives under mild conditions, as inferred from analogous adamantyl-acetamide syntheses .

Properties

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

2-(1-adamantyl)-N-quinolin-6-ylacetamide

InChI

InChI=1S/C21H24N2O/c24-20(23-18-3-4-19-17(9-18)2-1-5-22-19)13-21-10-14-6-15(11-21)8-16(7-14)12-21/h1-5,9,14-16H,6-8,10-13H2,(H,23,24)

InChI Key

CFYKDIPZHQXIJJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC5=C(C=C4)N=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-quinolin-6-ylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-adamantyl)-N-quinolin-6-ylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-quinolin-6-ylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-(1-adamantyl)-N-quinolin-6-ylacetamide are best understood through comparison with related adamantyl- and quinoline-containing acetamides. Below is a detailed analysis supported by structural and functional data.

Structural Analogues with Adamantyl Moieties
Compound Name Molecular Formula Molecular Weight Key Structural Differences Biological Activity Reference
This compound C₂₄H₂₇N₃O (inferred) ~373.5 g/mol Adamantyl + quinolin-6-yl acetamide P2X7 receptor antagonism
N-(2-Methyl-8-quinolinyl)-1-adamantanecarboxamide C₂₁H₂₄N₂O 320.43 g/mol Adamantane carboxamide + 8-quinolinyl Unspecified (structural focus)
AdBeSA (4-(1-Adamantyl)benzenesulfonamide) C₁₆H₂₁NO₂S 291.4 g/mol Adamantyl + benzenesulfonamide MHC loading modulation
2-(Adamantan-1-yl)-2-oxoethyl benzoate C₁₉H₂₂O₃ 298.4 g/mol Adamantyl-oxoethyl ester + benzoate Antiviral (inferred from class)

Key Observations :

  • Bioactivity: The quinolin-6-yl acetamide derivative exhibits specificity for P2X7 receptors, unlike AdBeSA, which modulates MHC loading . This highlights the critical role of the quinoline moiety in targeting ion channels.
  • Solubility : Adamantyl-oxoethyl esters (e.g., 2-(adamantan-1-yl)-2-oxoethyl benzoate) demonstrate higher solubility in polar solvents due to their ester groups, whereas the acetamide bridge in the target compound enhances membrane permeability .
Analogues with Quinoline Moieties
Compound Name Molecular Formula Molecular Weight Key Structural Differences Biological Activity Reference
N-{2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxoacetyl}-N-quinolin-6-ylacetamide C₂₉H₂₂ClN₃O₂ 480.0 g/mol Indol-3-yl + 4-chlorobenzyl substitution Apoptosis induction in cancer
2-Chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide C₁₂H₁₃ClN₂O₂ 268.7 g/mol Tetrahydroquinoline + chloroacetamide Research intermediate (no bioactivity reported)

Key Observations :

  • Functional Specificity : The addition of an indole ring (as in the 4-chlorobenzyl-indol derivative) shifts activity toward apoptosis induction, contrasting with the target compound’s receptor antagonism .
  • Quinoline Substitution: The position of the quinoline substitution (6-yl vs. 8-yl) significantly affects binding affinity. For instance, N-(2-methyl-8-quinolinyl)-1-adamantanecarboxamide lacks reported P2X7 activity, emphasizing the importance of the 6-position .

Research Findings and Mechanistic Insights

  • Potency: this compound (AZ10606120) shows nanomolar potency (IC₅₀ = 6.7 nM) against P2X7 receptors, outperforming earlier adamantyl derivatives like AdPr (1-propionyladamantane), which exhibit minimal activity .
  • Selectivity: Unlike AdCaPy (3-(1-adamantyl)-5-hydrazidocarbonyl-1H-pyrazole), which non-specifically inhibits multiple enzymes, the target compound’s selectivity is attributed to its acetamide-quinoline pharmacophore .
  • Thermodynamic Stability : X-ray diffraction studies of related adamantyl-oxoethyl esters reveal that the adamantane core’s rigidity enhances thermodynamic stability, a property shared by the target compound .

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